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Compound of Interest

Compound Name: Antitumor agent-190

Cat. No.: B15609280 Get Quote

An In-depth Preclinical Evaluation of Antitumor Agent-190 (NC-190)

Introduction
Antitumor agent-190, chemically identified as N-beta-dimethylaminoethyl 9-carboxy-5-

hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt (NC-190), is a novel

benzophenazine derivative with demonstrated potent antitumor activities.[1][2] This technical

guide provides a comprehensive overview of the preclinical evaluation of NC-190, detailing its

mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its

assessment. The information is intended for researchers, scientists, and professionals in the

field of drug development.

Mechanism of Action
The antitumor activity of NC-190 is multifaceted, involving direct cytotoxic effects through

interaction with DNA and inhibition of essential cellular enzymes, as well as indirect effects

through modulation of the host immune system.

DNA Interaction and Topoisomerase II Inhibition: NC-190 interacts with DNA, although its

intercalating activity is considered weak compared to classical intercalating agents like

adriamycin.[2] A primary mechanism of its cytotoxic action is the inhibition of DNA

topoisomerase II. It stabilizes the topoisomerase II-DNA cleavable complex, which leads to

the accumulation of protein-linked DNA breaks and subsequent DNA fragmentation in tumor

cells.[2] This action results in a dose- and time-dependent reduction in DNA synthesis, with a

lesser impact on RNA and protein synthesis. NC-190 shows a weak inhibitory effect on

topoisomerase I.
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Immune System Modulation: Preclinical studies suggest that NC-190 can induce an immune-

mediated antitumor response.[3] Intratumoral administration of NC-190 in a double grafted

tumor model not only inhibited the growth of the treated tumor but also the untreated tumor

at a distant site.[3] This systemic effect is attributed to the induction of Lyt-2 positive cytotoxic

T-cells.[3] The antitumor activity was diminished in nude mice, further supporting the role of a

T-cell-mediated immune mechanism.[3]
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Caption: Proposed mechanism of action for Antitumor agent-190 (NC-190).

In Vitro Efficacy
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NC-190 has demonstrated potent cytotoxic activity against a broad range of cancer cell lines.

Table 1: In Vitro Cytotoxicity of NC-190

Cell Line Type
Number of Cell
Lines

50% Inhibition
Concentration
(IC50)

Reference

Murine Tumor Cell

Lines
3 0.005–0.06 µg/ml

Human Tumor Cell

Lines
7 0.005–0.06 µg/ml [4]

KATO-III (Human

Gastric)
1 2.15 µg/ml [4]

Normal Cell Lines 2 0.005–0.06 µg/ml [4]

HeLa S3 (Human

Cervical)
1

IC90 data available

(time-dependent)
[4]

HL-60 (Human

Leukemia)
1

Dose-dependent

growth inhibition

Kinetic analysis of cell killing in HeLa S3 cells indicated that NC-190 acts as a cell cycle phase-

nonspecific agent.[4]

In Vivo Efficacy
The antitumor activity of NC-190 has been confirmed in various murine tumor models.

Table 2: In Vivo Antitumor Activity of NC-190 in Murine Models
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Tumor Model
Administration
Route

Key Findings Reference

P388 Leukemia i.p.

>200% increase in life

span (ILS) at optimal

dose (50 mg/kg, days

1-5); 75% of mice

alive on day 30.

[1]

L1210 Leukemia i.p. Significant activity. [1]

B16 Melanoma i.p., s.c., i.v.

Significant activity;

30% 60-day survivors

with s.c. model.

[1]

M5076 Reticulum Cell

Sarcoma
i.p. Significant activity. [1]

Sarcoma 180 i.p. Significant activity. [1]

Mouse Hepatoma

MH134
i.p. Significant activity. [1]

Rat Yoshida Sarcoma i.p. Significant activity. [1]

Rat Yoshida Ascites

Hepatoma AH130
i.p. Significant activity. [1]

Lewis Lung

Carcinoma
s.c., i.v.

Inhibited tumor growth

and increased life

span; >90% inhibition

of spontaneous lung

metastasis with i.v.

injections; 60% 60-

day survivors.

[1]

Meth-A Solid Tumor Intratumoral

Strong inhibition of

tumor growth,

complete tumor

regression, and

resistance to

reinoculation.

[3]
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NC-190 was found to be active through intraperitoneal (i.p.), subcutaneous (s.c.), and

intravenous (i.v.) routes of administration.[1] Dosing schedule studies indicated that five

consecutive daily i.p. doses were more effective than single or intermittent dosing schedules.[1]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of NC-190.

In Vitro Cytotoxicity Assay (Colony-Forming Assay)
Cell Seeding: Tumor cells (e.g., HeLa S3) are seeded into 60-mm dishes at a density of 200

cells per dish and cultured for 24 hours.

Drug Exposure: NC-190 is added to the culture medium at various concentrations for a

specified duration (e.g., continuous exposure or a defined period like 2 hours).

Colony Formation: After drug exposure, the medium is replaced with fresh, drug-free

medium, and the cells are incubated for 7-10 days to allow for colony formation.

Staining and Counting: Colonies are fixed with methanol and stained with Giemsa solution.

Colonies containing 50 or more cells are counted.

Data Analysis: The survival fraction is calculated as the ratio of the number of colonies in

treated dishes to that in control dishes. The IC50 or IC90 (the concentration of drug that

inhibits colony formation by 50% or 90%, respectively) is determined from the dose-response

curve.

DNA Synthesis Inhibition Assay
Cell Culture: Tumor cells are cultured in 24-well plates.

Drug Treatment: Cells are treated with varying concentrations of NC-190 for a specified time.

Radiolabeling: [³H]Thymidine is added to the culture medium for the final 1-2 hours of the

drug treatment period to label newly synthesized DNA.
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Cell Lysis and Precipitation: Cells are washed and then lysed. The DNA is precipitated using

trichloroacetic acid (TCA).

Scintillation Counting: The amount of incorporated [³H]Thymidine is quantified using a liquid

scintillation counter.

Analysis: The percentage of inhibition of DNA synthesis is calculated by comparing the

radioactivity in treated cells to that in untreated control cells.

In Vivo Antitumor Activity in Murine Models
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Caption: Experimental workflow for in vivo antitumor efficacy studies.

Animal Model: Syngeneic mice (e.g., BALB/c, C57BL/6) or nude mice are used.

Tumor Inoculation: A suspension of tumor cells (e.g., P388 leukemia, B16 melanoma) is

inoculated intraperitoneally, subcutaneously, or intravenously, depending on the tumor

model.

Treatment: Once tumors are established (for solid tumors) or on a predefined schedule (for

leukemias), mice are treated with NC-190 or a vehicle control. The drug is administered via

the desired route (i.p., s.c., or i.v.) at various doses and schedules.

Monitoring: For solid tumors, tumor volume is measured periodically with calipers. For all

models, animal body weight and general health are monitored.

Efficacy Endpoints: The primary endpoints for efficacy are:
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Increase in Life Span (ILS%): Calculated for survival models like leukemia.

Tumor Growth Inhibition (TGI%): Calculated for solid tumor models by comparing the

tumor volume in treated versus control groups.

Number of long-term survivors.

Metastasis Inhibition: Assessed by counting metastatic nodules in relevant organs (e.g.,

lungs).

Data Analysis: Statistical analysis is performed to determine the significance of the observed

antitumor effects.

Topoisomerase II DNA Cleavage Assay
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g.,

pBR322), purified human DNA topoisomerase II, and reaction buffer.

Drug Addition: NC-190 is added to the reaction mixture at various concentrations.

Incubation: The reaction is incubated at 37°C to allow for the formation of the enzyme-DNA

complex and subsequent cleavage.

Termination: The reaction is stopped by adding SDS and proteinase K to digest the protein

component.

Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The

formation of linear DNA from supercoiled plasmid DNA indicates topoisomerase II-mediated

cleavage.

Visualization: The DNA bands are visualized by staining with ethidium bromide and

photographed under UV light. The intensity of the linear DNA band corresponds to the

amount of DNA cleavage induced.

Conclusion
The preclinical data for Antitumor agent-190 (NC-190) demonstrate its potential as a potent

antineoplastic agent with a broad spectrum of activity against various tumor types. Its dual
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mechanism of action, involving direct cytotoxicity through topoisomerase II inhibition and

immune system modulation, makes it a promising candidate for further development. The in

vivo studies have shown significant tumor growth inhibition, increased survival, and anti-

metastatic effects in murine models. Further investigation into its pharmacokinetic and

toxicological profile is warranted to support its progression into clinical evaluation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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